molecular formula C15H21ClN2S B4538444 N-(4-chlorobenzyl)-2-ethyl-1-piperidinecarbothioamide

N-(4-chlorobenzyl)-2-ethyl-1-piperidinecarbothioamide

Cat. No. B4538444
M. Wt: 296.9 g/mol
InChI Key: GMMQZRBQAHDEQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves various chemical reactions, including Knoevenagel condensation and reactions with aromatic aldehydes, to yield compounds with potential antimicrobial and antioxidant activities (Kumar et al., 2016). These processes underline the flexibility in synthesizing piperidine derivatives with specific functional groups.

Molecular Structure Analysis

Molecular structure determination of related compounds often utilizes X-ray diffraction, indicating crystalline structures and conformations about certain bonds (Plazzi et al., 1997). These studies provide insights into the arrangement and spatial orientation of atoms within the molecules, crucial for understanding their physical and chemical behavior.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to the formation of compounds with significant biological activities. For instance, reactions involving aromatic or heterocyclic acyl chlorides produce derivatives showing platelet antiaggregating and other activities (Ranise et al., 1993). Such reactions highlight the chemical versatility and potential therapeutic applications of these compounds.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystalline structure and conformation, are closely tied to their molecular structure. X-ray diffraction studies reveal detailed information on the crystalline systems and space groups, providing a basis for understanding the physical characteristics of these compounds (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinities, of piperidine derivatives can be elucidated through various spectroscopic and computational methods. Studies on N-acyl derivatives, for instance, reveal their potential antibacterial activities and interactions with biological targets, emphasizing the importance of functional groups in determining chemical behavior (Mohanraj & Ponnuswamy, 2018).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-ethylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2S/c1-2-14-5-3-4-10-18(14)15(19)17-11-12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMQZRBQAHDEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-ethylpiperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorobenzyl)-2-ethyl-1-piperidinecarbothioamide
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